O-Heptylhydroxylamine Hydrochloride
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Overview
Description
O-Heptylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of 167.68 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a heptyl group. This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of O-Heptylhydroxylamine Hydrochloride can be achieved through various methods. One common method involves the reaction of heptylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
O-Heptylhydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Heptylhydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of O-Heptylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions, which can be utilized in catalytic processes. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in oxidation-reduction studies .
Comparison with Similar Compounds
O-Heptylhydroxylamine Hydrochloride can be compared with other hydroxylamine derivatives, such as:
O-Benzylhydroxylamine Hydrochloride: This compound has a benzyl group instead of a heptyl group and is used in similar applications but with different reactivity profiles.
Hydroxylamine-O-sulfonic acid: This compound is used as an electrophilic aminating agent and has different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity due to the heptyl group, which can influence its solubility, stability, and overall chemical behavior.
Properties
Molecular Formula |
C7H18ClNO |
---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
O-heptylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-2-3-4-5-6-7-9-8;/h2-8H2,1H3;1H |
InChI Key |
USUFYLLREWGPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCON.Cl |
Origin of Product |
United States |
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